molecular formula C23H24N6O2S B6532262 2,4,6-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-73-7

2,4,6-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6532262
CAS No.: 1019098-73-7
M. Wt: 448.5 g/mol
InChI Key: AROWRQXUXRWTMX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoiesis and oncogenesis. This compound has emerged as a valuable chemical probe in preclinical research for investigating the pathogenesis and treatment of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). Its mechanism of action involves high-affinity binding to the kinase domains of JAK2 and FLT3, thereby suppressing the constitutive activation of the JAK-STAT signaling pathway and FLT3-mediated proliferative signals. Research utilizing this inhibitor has demonstrated its efficacy in reducing the viability of hematopoietic cell lines harboring the JAK2 V617F mutation, a key driver mutation in polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Furthermore, its dual inhibitory profile makes it a compelling tool for studying cases of AML with FLT3-ITD mutations and for exploring the crosstalk between different oncogenic signaling pathways in leukemogenesis. The compound provides researchers with a powerful means to dissect the molecular mechanisms of cytokine signaling and to evaluate the therapeutic potential of targeted kinase inhibition in hematological malignancies.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-13-16(2)23(17(3)14-15)32(30,31)28-20-7-5-19(6-8-20)24-21-9-10-22(26-25-21)29-12-11-18(4)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROWRQXUXRWTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,6-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its heterocyclic components, particularly the pyridazine and pyrazole rings. These moieties are associated with various pharmacological effects:

  • Antiviral Activity : Compounds containing pyrazole derivatives have been shown to exhibit antiviral properties against several viruses. For instance, studies have indicated that pyrazole-based compounds can inhibit the replication of herpes simplex virus (HSV) with significant efficacy at specific concentrations .
  • Antimicrobial Properties : Pyridazine derivatives have been documented for their antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth and may serve as effective agents against resistant strains .
  • Anti-inflammatory Effects : The incorporation of sulfonamide groups often enhances the anti-inflammatory properties of compounds. Studies have highlighted that similar sulfonamide derivatives can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : It might interact with cellular receptors that modulate inflammatory responses or cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiviral Efficacy : A study on pyrazole-fused derivatives demonstrated significant inhibition of HSV replication in vitro. Compounds similar to this compound showed up to 91% inhibition at 50 μM concentrations with low cytotoxicity (CC50 600 μM) .
  • Antimicrobial Testing : Research involving pyridazine derivatives indicated that these compounds exhibited notable antibacterial activity against various pathogens, highlighting their potential as new antimicrobial agents .

Data Tables

Below is a summary table showcasing the biological activities and relevant data from studies on similar compounds.

Compound NameBiological ActivityIC50 (µM)CC50 (µM)Reference
Pyrazole Derivative AAntiviral (HSV)10600
Pyridazine Derivative BAntimicrobial15500
Sulfonamide CAnti-inflammatory20700

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares critical features with the target compound:

  • Sulfonamide backbone : Both compounds utilize a sulfonamide group for target binding.
  • Heterocyclic systems : Example 53 employs a pyrazolo[3,4-d]pyrimidine and chromen-4-one, while the target uses pyridazine and pyrazole.
  • Substituent differences: The target’s trimethylbenzene group contrasts with Example 53’s fluorophenyl and chromenone moieties, leading to divergent electronic and steric profiles.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Example 53
Molecular Weight (g/mol) ~450 (estimated) 589.1
Melting Point (°C) Not reported 175–178
Key Substituents 2,4,6-Trimethylbenzene 5-Fluoro-3-(3-fluorophenyl)chromenone
Heterocycles Pyridazine, pyrazole Pyrazolo-pyrimidine, chromenone
Synthetic Route Likely Suzuki coupling* Suzuki coupling (confirmed)

*Inferred from the use of boronic acid and palladium catalysts in analogous syntheses .

Electronic and Steric Properties

For instance:

  • The pyridazine ring in the target may exhibit stronger dipole interactions than pyrazolo-pyrimidine due to its electron-deficient nature.

Crystallographic and Conformational Insights

Software such as SHELX and ORTEP-3 facilitates structural refinement and visualization . While crystallographic data for the target compound are unavailable, analogues like Example 53 demonstrate:

  • Planarity: Chromenone and pyrazolo-pyrimidine systems adopt planar conformations, favoring intercalation with biological targets.
  • Torsional flexibility : The ethyl linker in Example 53 allows conformational adjustment, whereas the target’s rigid pyridazine-phenyl linkage may restrict binding modes.

Q & A

Basic: What synthetic routes are commonly employed to synthesize this sulfonamide derivative?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of pyridazine and pyrazole moieties via nucleophilic aromatic substitution (e.g., using 3-methyl-1H-pyrazole and 6-chloropyridazin-3-amine) .
  • Step 2: Introduction of the sulfonamide group through sulfonation of the aniline intermediate using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
  • Step 3: Methylation of the benzene ring via Friedel-Crafts alkylation or direct substitution, depending on precursor availability .

Key Reagents: Catalysts like cesium carbonate, copper(I) bromide, and solvents such as dimethylformamide (DMF) are critical for optimizing yields .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?

Answer:

  • Temperature Control: Lower temperatures (e.g., 35°C) reduce side reactions during coupling steps, as seen in analogous pyridazine syntheses .
  • Catalyst Selection: Transition-metal catalysts (e.g., CuBr) improve regioselectivity in heterocyclic coupling reactions .
  • Purification Strategies: Gradient chromatography (e.g., ethyl acetate/hexane) resolves structural isomers, ensuring ≥95% purity .

Data Insight: A 17.9% yield improvement was reported for a similar compound by adjusting solvent polarity and reaction time .

Basic: What spectroscopic methods validate the compound’s structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies methyl groups (δ 2.1–2.5 ppm) and sulfonamide protons (δ 7.3–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 476.52 for a related analog) .
  • IR Spectroscopy: Sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyridazine C=N vibrations (1600 cm⁻¹) are diagnostic .

Advanced: How are ambiguities in NMR spectra resolved for closely spaced methyl groups?

Answer:

  • 2D NMR Techniques: HSQC and HMBC correlate overlapping methyl signals (e.g., 2,4,6-trimethylbenzene) with adjacent carbons .
  • Crystallography: Single-crystal X-ray diffraction (e.g., CCDC data) resolves spatial arrangements of substituents, as demonstrated for pyridazine analogs .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

  • Enzyme Inhibition: High-throughput screening against kinases or phosphatases using fluorescence-based assays (e.g., ATPase activity) .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for target receptors .

Example Data: A related sulfonamide showed IC₅₀ = 0.8 µM against kinase X in a dose-response study .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Answer:

  • Substituent Variation: Compare analogs with modified pyrazole (e.g., 4-methyl vs. 4-methoxy) to assess steric/electronic effects .
  • Bioisosteric Replacement: Replace sulfonamide with carbamate or urea groups to probe hydrogen-bonding requirements .

SAR Table:

Substituent (R)Enzyme Inhibition (IC₅₀, µM)Selectivity Ratio (Target/Off-Target)
3-Methylpyrazole0.812:1
4-Methoxypyrazole3.25:1
Trifluoromethyl0.520:1
Data adapted from

Data Contradiction: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic instability .
  • Experimental Design: Use randomized block designs with split-plot adjustments (e.g., varying dosages and time points) to control confounding variables .

Case Study: A sulfonamide analog showed 90% in vitro inhibition but <10% in vivo activity due to rapid hepatic clearance, resolved by prodrug modification .

Advanced: What computational strategies predict binding modes with target proteins?

Answer:

  • Molecular Docking: Software like AutoDock Vina simulates interactions between the sulfonamide group and active-site residues (e.g., Lys123 in kinase X) .
  • MD Simulations: 100-ns trajectories assess stability of hydrogen bonds between pyridazine N-atoms and Asp89 .

Validation: Crystallographic data (PDB: 4XYZ) confirmed predicted binding poses for a related compound .

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